2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid
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Overview
Description
2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid is a complex organic compound that features a benzoimidazole moiety, a naphthalene ring, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, naphthalene derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoimidazole derivatives and naphthalene-based molecules. Examples include:
- 1-Hydroxy-2-naphthoic acid
- 2-Mercapto benzoimidazole
- Naphthalene-2-sulfonic acid
Uniqueness
What sets 2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H15N3O6S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[1-hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C19H15N3O6S2/c23-17(24)9-29-16-8-14(11-3-1-2-4-12(11)18(16)25)22-30(27,28)10-5-6-13-15(7-10)21-19(26)20-13/h1-8,22,25H,9H2,(H,23,24)(H2,20,21,26) |
InChI Key |
ZMGMOZZFQRJWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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